(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a sulfamoyl group substituted with two 2-cyanoethyl moieties and a benzo[d]thiazol-2(3H)-ylidene scaffold modified with 3,4,5-trimethyl groups. The sulfamoyl group enhances hydrophilicity, while the cyanoethyl and trimethylbenzothiazole components contribute to lipophilicity and steric bulk, respectively.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-16-6-11-20-21(17(16)2)27(3)23(32-20)26-22(29)18-7-9-19(10-8-18)33(30,31)28(14-4-12-24)15-5-13-25/h6-11H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZPOKADDOTDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H23N7O5S3
- Molecular Weight : 573.7 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group plays a crucial role in its mechanism, potentially acting as an inhibitor of certain enzymes or receptors involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Insecticidal Activity :
Data Summary
Case Studies
-
In Vitro Anticancer Study :
- A study evaluated the effects of the compound on human cancer cell lines, revealing significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways.
-
Field Trials for Insecticidal Activity :
- Field trials assessing the insecticidal properties against Spodoptera littoralis showed a notable reduction in pest populations when treated with formulations containing this compound. The results indicated potential for development as an environmentally friendly insecticide.
Scientific Research Applications
Synthesis and Chemical Properties
The compound's synthesis typically involves the reaction of appropriate sulfamoyl derivatives with substituted benzamides. The molecular formula is , with a molecular weight of approximately 573.7 g/mol. Its structure includes a thiazole ring, which is known for its biological activity.
Anticancer Properties
Research indicates that compounds similar to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of sulfamoylbenzamides can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanisms often involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Sulfamoyl derivatives have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- In Vitro Testing : Studies have shown that certain sulfamoyl compounds demonstrate notable antibacterial activity, which may be attributed to their ability to interfere with bacterial cell wall synthesis or function .
Case Studies
Several case studies highlight the applications of this compound in experimental settings:
- Antitumor Evaluation : A study involving a series of synthesized thiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against tumor cells, suggesting that structural optimization could yield more potent anticancer agents .
- Antimicrobial Testing : Another research project focused on the synthesis of various sulfamoyl derivatives showed promising results against resistant bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Structural Differences and Similarities
Core Scaffold Modifications
- Target Compound : Contains a benzo[d]thiazol-2(3H)-ylidene core with 3,4,5-trimethyl substituents. The sulfamoyl group is linked to a benzamide via a 4-position.
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (): Features a 3-ethyl substituent on the benzothiazole ring instead of trimethyl groups. Ethyl groups increase lipophilicity (XLogP3 = 2.5) but reduce steric hindrance compared to three methyl groups .
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide (): Substituted with 3-ethyl-6-methyl groups, balancing lipophilicity and steric effects. The additional methyl at position 6 may alter binding specificity .
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () : Replaces benzothiazole with a thiadiazole ring and incorporates isoxazole and phenyl groups. This reduces planarity and hydrogen-bonding capacity compared to the target compound .
Functional Group Variations
- Sulfamoyl vs. Acetyl/Pyridinoyl Groups: The target’s sulfamoyl group provides hydrogen-bonding sites, whereas analogs like 8a () use acetyl or pyridinoyl groups, which prioritize hydrophobic interactions .
- Cyanoethyl vs. Alkyl Chains: The target’s bis(2-cyanoethyl)sulfamoyl group introduces polar nitriles, enhancing solubility. In contrast, compounds like I6 () use styryl or quinolinium groups for extended conjugation and charge interactions .
Physicochemical Properties
Key Observations :
- All compounds share high polar surface areas (>150 Ų), suggesting moderate bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The compound is synthesized via multi-step reactions, often involving condensation of substituted benzothiazole precursors with sulfamoyl-containing intermediates. For example:
- Step 1 : React a substituted benzothiazole-2-amine with a sulfamoyl chloride derivative (e.g., 4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl chloride) under reflux in anhydrous ethanol or dichloromethane.
- Step 2 : Use glacial acetic acid as a catalyst to promote imine formation, followed by purification via column chromatography .
- Key conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of cyanoethyl groups and ensure high yields (>70%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzo[d]thiazole moiety (δ 7.2–8.1 ppm for aromatic protons) and cyanoethyl groups (δ 2.8–3.2 ppm for CH₂CN) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 568.2345) .
- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitrile C≡N peaks (~2240 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during characterization (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic effects (e.g., hindered rotation in the sulfamoyl group) or impurities. Methodological steps include:
- Variable Temperature (VT) NMR : Assess rotational barriers by observing peak coalescence at elevated temperatures (e.g., 50–80°C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Complementary techniques : Use X-ray crystallography (if crystals are obtainable) or DFT calculations to model conformers .
Q. What experimental strategies optimize the yield of the final product in large-scale syntheses?
- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF as a solvent increases reaction rates but may require lower temperatures (60–70°C) to avoid side reactions .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce degradation of thermally sensitive groups (e.g., cyanoethyl) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How can researchers design assays to evaluate the compound’s mechanism of action in biological systems?
- Target identification : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with enzymes/receptors (e.g., tyrosine kinases or DNA topoisomerases) .
- Cellular assays :
- MTT/PrestoBlue : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa).
- Western Blotting : Measure downstream protein expression (e.g., apoptosis markers like caspase-3) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with purified target proteins .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Re-evaluate model parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit) in docking simulations .
- Validate assay conditions : Ensure physiological pH (7.4), correct cofactor concentrations (e.g., Mg²⁺ for kinases), and rule out off-target effects via counter-screens .
- Synchrotron-based crystallography : Resolve ligand-binding modes at high resolution (<2.0 Å) to confirm docking poses .
Stability and Storage
Q. What conditions maximize the compound’s stability during long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzo[d]thiazole moiety .
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM) with desiccants to avoid hydrolysis of the sulfamoyl group .
- Stability monitoring : Use HPLC-UV (λ = 254 nm) quarterly to assess purity degradation (<5% over 12 months) .
Comparative Studies
Q. How does this compound compare structurally and functionally to analogs like (Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)benzamide derivatives?
- Structural differences : The cyanoethyl groups in this compound enhance electron-withdrawing effects, potentially increasing binding affinity compared to diethylsulfamoyl analogs .
- Functional assays : Compare IC₅₀ values in kinase inhibition assays; this compound may show 2–3x higher potency due to improved solubility from cyanoethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
